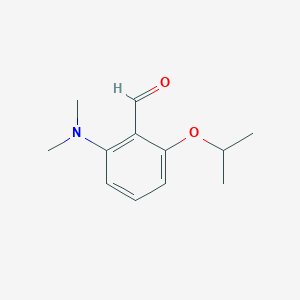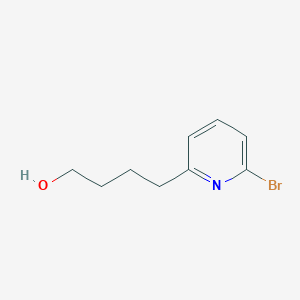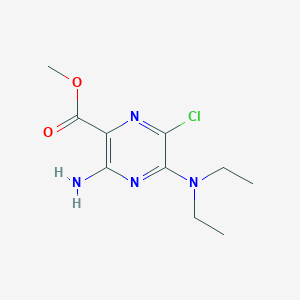
tert-butyl N-(1-benzyl-3-prop-2-enylpyrrolidin-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-(1-benzyl-3-prop-2-enylpyrrolidin-3-yl)carbamate is a complex organic compound that features a tert-butyl carbamate group attached to a pyrrolidine ring, which is further substituted with benzyl and prop-2-enyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(1-benzyl-3-prop-2-enylpyrrolidin-3-yl)carbamate typically involves multi-step organic reactions One common approach is to start with the pyrrolidine ring, which is then functionalized with benzyl and prop-2-enyl groupsThis can be achieved through a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl N-(1-benzyl-3-prop-2-enylpyrrolidin-3-yl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or prop-2-enyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-butyl N-(1-benzyl-3-prop-2-enylpyrrolidin-3-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .
Biology
In biological research, this compound can be used to study the interactions of carbamate groups with biological molecules. It may also serve as a model compound for investigating the metabolism of carbamates in living organisms .
Medicine
In medicinal chemistry, this compound may be explored for its potential pharmacological properties. Carbamates are known to exhibit a range of biological activities, including enzyme inhibition and receptor modulation .
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including the production of polymers and coatings .
Mecanismo De Acción
The mechanism of action of tert-butyl N-(1-benzyl-3-prop-2-enylpyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The benzyl and prop-2-enyl groups may enhance the compound’s binding affinity and selectivity for certain targets .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
- tert-Butyl N-(1-phenylazetidin-3-yl)carbamate
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
tert-Butyl N-(1-benzyl-3-prop-2-enylpyrrolidin-3-yl)carbamate is unique due to its specific substitution pattern on the pyrrolidine ring. The presence of both benzyl and prop-2-enyl groups provides a distinct set of chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C19H28N2O2 |
|---|---|
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
tert-butyl N-(1-benzyl-3-prop-2-enylpyrrolidin-3-yl)carbamate |
InChI |
InChI=1S/C19H28N2O2/c1-5-11-19(20-17(22)23-18(2,3)4)12-13-21(15-19)14-16-9-7-6-8-10-16/h5-10H,1,11-15H2,2-4H3,(H,20,22) |
Clave InChI |
XFVJQGIOKXOROU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1(CCN(C1)CC2=CC=CC=C2)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[3-(6-chloro-1H-benzimidazol-2-yl)azetidin-1-yl]-N-phenylpyrazin-2-amine](/img/structure/B13874387.png)

![N-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]cyclopropanesulfonamide](/img/structure/B13874401.png)



![Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-3-nitrophenyl]-3-hydroxypropanoate](/img/structure/B13874434.png)


![tert-butyl N-[2-(cyclopentylamino)propyl]carbamate](/img/structure/B13874447.png)

